Fluorodifen-d4 Fluorodifen-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC16659791
InChI: InChI=1S/C13H7F3N2O5/c14-13(15,16)8-1-6-12(11(7-8)18(21)22)23-10-4-2-9(3-5-10)17(19)20/h1-7H/i2D,3D,4D,5D
SMILES:
Molecular Formula: C13H7F3N2O5
Molecular Weight: 332.22 g/mol

Fluorodifen-d4

CAS No.:

Cat. No.: VC16659791

Molecular Formula: C13H7F3N2O5

Molecular Weight: 332.22 g/mol

* For research use only. Not for human or veterinary use.

Fluorodifen-d4 -

Specification

Molecular Formula C13H7F3N2O5
Molecular Weight 332.22 g/mol
IUPAC Name 1,2,4,5-tetradeuterio-3-nitro-6-[2-nitro-4-(trifluoromethyl)phenoxy]benzene
Standard InChI InChI=1S/C13H7F3N2O5/c14-13(15,16)8-1-6-12(11(7-8)18(21)22)23-10-4-2-9(3-5-10)17(19)20/h1-7H/i2D,3D,4D,5D
Standard InChI Key HHMCAJWVGYGUEF-QFFDRWTDSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[2H])OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])[2H]
Canonical SMILES C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isotopic Labeling

Fluorodifen-d4 belongs to the diphenyl ether herbicide class, featuring a bis-nitro-substituted aromatic framework with a trifluoromethyl group. The deuterium atoms are strategically incorporated at four positions on the benzene rings, as evidenced by the SMILES notation:
[2H]C(C([2H])=C([N+]([O-])=O)C([2H])=C1[2H])=C1OC2=C([N+]([O-])=O)C=C(C(F)(F)F)C=C2\text{[2H]C(C([2H])=C([N+]([O-])=O)C([2H])=C1[2H])=C1OC2=C([N+]([O-])=O)C=C(C(F)(F)F)C=C2} .
This isotopic labeling minimizes interference from non-deuterated Fluorodifen during mass spectrometric analysis, enhancing detection sensitivity .

Table 1: Key Chemical Properties of Fluorodifen-d4

PropertyValueSource
Molecular FormulaC13H3D4F3N2O5\text{C}_{13}\text{H}_{3}\text{D}_{4}\text{F}_{3}\text{N}_{2}\text{O}_{5}
Molecular Weight332.22 g/mol
Unlabelled CAS Number15457-05-3
Purity>95% (HPLC)
Storage Conditions+4°C

Synthesis and Isotopic Incorporation

Analytical Confirmation

Structural validation of Fluorodifen-d4 relies on nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The deuterium substitution pattern is confirmed by the absence of proton signals at positions 2,3,5,6 on the aromatic rings in 1H^1\text{H}-NMR spectra, coupled with a mass shift of +4 Da compared to the non-deuterated form .

Applications in Herbicide Research

Internal Standard for Residue Analysis

Fluorodifen-d4’s primary application lies in its use as an internal standard for quantifying Fluorodifen residues in soil, water, and crop samples. Its near-identical chromatographic behavior to the non-deuterated form ensures accurate correction for matrix effects and instrument variability . Studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) report detection limits below 0.1 µg/L when using Fluorodifen-d4 for calibration .

Metabolic and Environmental Fate Studies

Deuterium labeling enables tracking of Fluorodifen’s metabolic pathways. In aerobic soil studies, the parent compound undergoes nitro-reduction to form aminoderivatives, with Fluorodifen-d4 allowing differentiation between biotic and abiotic degradation processes . Comparative analyses show a half-life of 14–21 days in loamy soils, with deuterated metabolites exhibiting negligible isotopic fractionation .

Analytical Methodologies

Sample Preparation and Extraction

Solid-phase extraction (SPE) using C18 cartridges achieves >90% recovery of Fluorodifen-d4 from aqueous matrices. For plant tissues, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) methods with acetonitrile partitioning are preferred, yielding recoveries of 85–95% .

Table 2: Optimized LC-MS/MS Parameters for Fluorodifen-d4

ParameterValue
ColumnC18, 2.1 × 100 mm, 2.6 µm
Mobile Phase0.1% Formic acid in water/acetonitrile
Ionization ModeElectrospray Negative
Transition (m/z)332.22 → 252.10

Cross-Validation with Non-Deuterated Analogue

Method validation studies demonstrate a linear correlation (R2>0.999R^2 > 0.999) between Fluorodifen-d4 and its unlabelled counterpart across concentrations of 0.5–500 µg/L. Inter-day precision, expressed as relative standard deviation (RSD), remains below 5% .

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